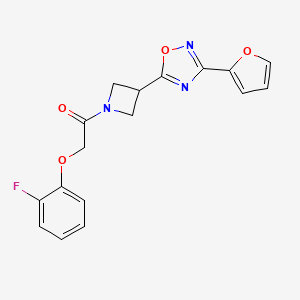
2-(2-Fluorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Fluorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel oxadiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and the implications of its structural features.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenoxy group, an oxadiazole moiety, and an azetidine ring, which are crucial for its biological activities.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the oxadiazole ring is particularly significant as it has been shown to enhance antimicrobial and anticancer properties by:
- Inhibiting key enzymes involved in cell proliferation.
- Disrupting cellular membranes.
- Interfering with DNA replication and repair mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds featuring the oxadiazole structure exhibit potent antimicrobial properties. The specific compound under study was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus cereus | 4 µg/mL |
The compound exhibited particularly strong activity against Staphylococcus aureus , indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .
Cytotoxicity Studies
Cytotoxicity assays were performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Comparable to Tamoxifen |
| A549 (Lung) | 12.1 | Significant inhibition of cell viability |
| HCT116 (Colon) | 20.5 | Induced apoptosis in treated cells |
The compound showed promising results in inducing apoptosis in cancer cells, likely through activation of caspase pathways and upregulation of pro-apoptotic proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives similar to the compound :
- Case Study on Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .
- Case Study on Cancer Treatment : In vitro studies indicated that oxadiazole derivatives could effectively inhibit tumor growth in xenograft models, suggesting their potential for development into chemotherapeutic agents .
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-12-4-1-2-5-13(12)24-10-15(22)21-8-11(9-21)17-19-16(20-25-17)14-6-3-7-23-14/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAVRUHYHAVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














